molecular formula C10H16ClNO B13109350 (S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride

(S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride

Cat. No.: B13109350
M. Wt: 201.69 g/mol
InChI Key: VXOWCVLKMWMUQN-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it optically active. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethylbenzaldehyde.

    Formation of Amino Alcohol: The aldehyde undergoes a reductive amination reaction with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 2-(2-Ethylphenyl)acetaldehyde.

    Reduction: 2-(2-Ethylphenyl)ethane.

    Substitution: 2-(2-Ethylphenyl)ethyl chloride.

Scientific Research Applications

(S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the ethyl group, resulting in different steric and electronic properties.

    2-Amino-2-(2-methylphenyl)ethanol: The methyl group provides different steric hindrance compared to the ethyl group.

    2-Amino-2-(2-isopropylphenyl)ethanol: The isopropyl group introduces more bulkiness, affecting its reactivity and binding properties.

Uniqueness

(S)-2-Amino-2-(2-ethylphenyl)ethanolhydrochloride is unique due to the presence of the ethyl group, which influences its steric and electronic properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(2S)-2-amino-2-(2-ethylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-8-5-3-4-6-9(8)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m1./s1

InChI Key

VXOWCVLKMWMUQN-HNCPQSOCSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](CO)N.Cl

Canonical SMILES

CCC1=CC=CC=C1C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.